Regioisomeric Identity: 2,4-Diamine vs. 4,5-Diamine Scaffold Differentiation
6-Chloro-4-N-propylpyrimidine-2,4-diamine (CAS 54768-73-9) is the 2,4-diamine regioisomer, not the 4,5-diamine (CAS 195252-56-3). The 4,5-diamine isomer bears the chlorine atom adjacent to the N4-propyl group on a pyrimidine ring with amino groups at positions 4 and 5, whereas the target compound has amino groups at positions 2 and 4, with chlorine at position 6. This regioisomeric difference alters the hydrogen-bonding donor/acceptor pattern (HBD count: 2 for 2,4-diamine; 2 for 4,5-diamine) but changes the spatial orientation of the functional groups, directly impacting target engagement in biological systems and nucleophilic aromatic substitution reactivity in synthetic applications [1].
| Evidence Dimension | Regioisomeric substitution pattern (amino group positions) |
|---|---|
| Target Compound Data | 2,4-diaminopyrimidine scaffold; SMILES CCCNC1=CC(=NC(=N1)N)Cl; amino groups at C2 and C4 |
| Comparator Or Baseline | 4,5-pyrimidinediamine regioisomer (CAS 195252-56-3); SMILES CCCNC1=C(C(=NC=N1)Cl)N; amino groups at C4 and C5 |
| Quantified Difference | Distinct connectivity: amino groups at positions 2,4 vs. 4,5; InChIKey differs (CJLHKXMIVVKVIW vs. GYPKKOOUKYMZRZ) |
| Conditions | Structural identity verification via SMILES, InChIKey, and spectroscopic methods (NMR, MS) |
Why This Matters
Substituting the 4,5-diamine regioisomer for the 2,4-diamine target will yield different biological activity profiles and synthetic reactivity, potentially invalidating experimental results or patent claims.
- [1] PubChem. Compound Summary for CID 235447, 6-Chloro-4-N-propylpyrimidine-2,4-diamine. SMILES, InChIKey, and molecular descriptors. View Source
